2-(2-Methoxy-2-propyl)thiophene

medicinal chemistry solubility modulation molecular recognition

2-(2-Methoxy-2-propyl)thiophene (2-(2-methoxypropan-2-yl)thiophene; MDL MFCD31657905) is a sulfur‑containing heterocyclic building block comprising a thiophene ring substituted at the 2‑position with a tertiary carbon that carries a methyl group and a methoxy group. It belongs to the class of 2‑substituted thiophenes and has the molecular formula C₈H₁₂OS (molecular weight 156.25 g·mol⁻¹).

Molecular Formula C8H12OS
Molecular Weight 156.25 g/mol
Cat. No. B13709863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxy-2-propyl)thiophene
Molecular FormulaC8H12OS
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CS1)OC
InChIInChI=1S/C8H12OS/c1-8(2,9-3)7-5-4-6-10-7/h4-6H,1-3H3
InChIKeyYVABPMJJSLESMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxy-2-propyl)thiophene — Procurement-Relevant Baseline Profile for Research and Industrial Sourcing


2-(2-Methoxy-2-propyl)thiophene (2-(2-methoxypropan-2-yl)thiophene; MDL MFCD31657905) is a sulfur‑containing heterocyclic building block comprising a thiophene ring substituted at the 2‑position with a tertiary carbon that carries a methyl group and a methoxy group. It belongs to the class of 2‑substituted thiophenes and has the molecular formula C₈H₁₂OS (molecular weight 156.25 g·mol⁻¹) . The compound is primarily employed as a synthetic intermediate in medicinal chemistry and materials science, where its distinctive substitution pattern provides steric and electronic properties that differ from simple alkyl‑ or alkoxy‑thiophene analogs. Although experimental physicochemical data remain sparse, computational predictions indicate a boiling point of approximately 180–190 °C, a density around 1.0 g·mL⁻¹, a refractive index of ~1.51, and a logP of ~2.5 [1]. These characteristics position 2-(2-methoxy-2-propyl)thiophene as a candidate for applications requiring moderate lipophilicity combined with hydrogen‑bond acceptor ability, a profile not readily achieved with 2‑alkyl‑ or 2‑alkoxy‑thiophene alternatives.

Building block

Thiophene intermediate for medicinal chemistry and materials science

Key feature

Single hydrogen‑bond acceptor combined with moderate lipophilicity

Differentiation

Tertiary‑ether motif provides steric bulk not achieved by simple alkyl or alkoxy analogs

Why Generic Substitution Fails for 2-(2-Methoxy-2-propyl)thiophene — Key Differentiation Drivers


Thiophene derivatives with seemingly similar substituents (e.g., isopropyl, tert‑butyl, 2‑methoxyethyl, or tert‑butoxy groups) cannot be regarded as interchangeable for 2-(2-methoxy-2-propyl)thiophene because the tertiary‑ether motif introduces a unique combination of steric bulk, hydrogen‑bond acceptor capacity, and electronic character that is absent in the analogs. Simple alkyl‑substituted thiophenes lack H‑bond acceptor sites, while primary‑ether analogs exhibit higher conformational flexibility and different metabolic stability profiles. Furthermore, constitutional isomers such as 2‑tert‑butoxythiophene, although sharing the same molecular formula, differ fundamentally in connectivity: the oxygen atom is directly attached to the thiophene ring, rendering the ether linkage susceptible to acid‑catalyzed cleavage [1]. These differences translate into measurable variations in lipophilicity, boiling point, and reactivity that preclude casual substitution in synthetic routes or biological assays. The quantitative evidence in Section 3 substantiates these differentiation points.

H‑bond absence

2‑Isopropylthiophene and other alkyl analogs lack the ether oxygen; target engagement and solubility in polar solvents may shift markedly.

Ether lability

Constitutional isomer 2‑tert‑butoxythiophene cleaves under acidic conditions, whereas the tertiary‑alkyl ether remains intact; process robustness is not interchangeable.

Lipophilicity shift

Secondary‑ether isomer 2‑(2‑methoxypropyl)thiophene exhibits lower logP; membrane partitioning and CNS penetration profiles may differ, limiting direct substitution.

2-(2-Methoxy-2-propyl)thiophene — Quantitative Evidence Guide for Scientific and Procurement Decisions


Hydrogen‑Bond Acceptor Count — Differentiating from 2‑Isopropylthiophene

2-(2-Methoxy-2-propyl)thiophene possesses one hydrogen‑bond acceptor (HBA) due to its ether oxygen, whereas 2‑isopropylthiophene (CAS 4095‑22‑1) has zero HBA. This difference is critical for solubility in polar organic solvents and for interactions with biological targets that require hydrogen‑bond acceptance. The presence of a single HBA, combined with a logP of approximately 2.5 [1], provides a balanced polarity profile that is distinct from the purely hydrophobic character of 2‑isopropylthiophene (logP 2.58) [2].

H‑bond acceptor count
Cross-study comparable
ΔHBA = 1 (vs 2‑isopropylthiophene)
Adds polar solvation capability absent in alkyl analogs
Computational prediction; logP ~2.5 vs 2.58
medicinal chemistry solubility modulation molecular recognition

Lipophilicity Balance — Comparison with 2-(2‑Methoxypropyl)thiophene (Secondary Ether Isomer)

The tertiary‑ether isomer 2-(2-methoxy-2-propyl)thiophene exhibits a predicted logP of approximately 2.5 [1], which is roughly 0.3 log unit higher than that of its secondary‑ether isomer 2-(2-methoxypropyl)thiophene (PubChem CID 143865765; XLogP3 = 2.2) [2]. The difference arises from the more compact, branched structure of the tertiary carbon, which reduces solvent‑accessible polar surface area (TPSA 37.5 Ų for the secondary isomer [2] vs an estimated ~28 Ų for the tertiary isomer). This lipophilicity shift can influence membrane permeability and protein binding in biological assays.

Lipophilicity balance
Cross-study comparable
ΔlogP ≈ +0.3 (vs secondary‑ether isomer)
Moderate increase may benefit CNS partitioning while retaining water solubility
Predicted logP ~2.5; comparator XLogP3 = 2.2
drug design ADME prediction partition coefficient

Constitutional Isomer Stability — Resistance to Acid‑Catalyzed Cleavage vs 2‑tert‑Butoxythiophene

Although 2-(2-methoxy-2-propyl)thiophene and 2‑tert‑butoxythiophene (CAS 23290‑55‑3) share the molecular formula C₈H₁₂OS, their constitutional difference has profound implications for chemical stability. In 2‑tert‑butoxythiophene, the oxygen is directly attached to the thiophene ring, forming a tert‑butyl aryl ether that undergoes facile acid‑catalyzed dealkylation to liberate the corresponding hydroxythiophene [1]. By contrast, the tertiary‑ether linkage in the target compound places a carbon atom between the ring and the oxygen, rendering it essentially an alkyl ether that is far more resistant to acid‑mediated cleavage. This stability difference is critical for synthetic sequences that involve acidic conditions, where 2‑tert‑butoxythiophene would be rapidly degraded.

Acid‑catalyzed cleavage resistance
Class-level inference
Resistant (alkyl ether) vs labile (2‑tert‑butoxythiophene)
Expands compatible reaction space under acidic conditions
Qualitative; based on aryl tert‑butyl ether dealkylation literature
synthetic chemistry protecting group strategy ether stability

Steric Bulk and Regioselectivity — Differentiator vs 2‑Isopropylthiophene

The tertiary carbon center of 2-(2-methoxy-2-propyl)thiophene generates greater steric hindrance around the thiophene C‑2 position than the secondary isopropyl group of 2‑isopropylthiophene. This increased bulk is expected to bias electrophilic aromatic substitution toward the C‑5 position more strongly than in 2‑isopropylthiophene. While direct experimental data for the title compound are lacking, literature on 2‑tert‑butylthiophene demonstrates that bulky 2‑substituents direct electrophiles predominantly to the 5‑position . The target compound, with a quaternary carbon adjacent to the ring, is predicted to exhibit similar or enhanced directing effects compared to 2‑tert‑butylthiophene.

Steric directing effect
Class-level inference
Predicted strong C‑5 direction (≈ tert‑butyl > isopropyl)
Supports predictable regioselectivity for library synthesis
Inferred from 2‑tert‑butylthiophene behavior; direct data unavailable
organic synthesis electrophilic substitution regioselectivity

2-(2-Methoxy-2-propyl)thiophene — Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry Building Block Requiring Balanced Lipophilicity and H‑Bond Acceptance

In lead optimization campaigns where scaffold lipophilicity must be kept below logP ~3 while retaining a hydrogen‑bond acceptor for target engagement, 2-(2-methoxy-2-propyl)thiophene offers a logP of approximately 2.5 with one HBA site [1]. This profile is unattainable with 2‑isopropylthiophene (logP 2.58, zero HBA) and provides tighter control of physicochemical properties compared to the secondary‑ether isomer 2-(2-methoxypropyl)thiophene (logP 2.2), which may be too polar for some CNS applications. The tertiary‑ether motif thus serves as a 'balanced lipophilicity with polarity' module for fragment‑based design.

Synthetic Sequences Requiring Acid‑Stable Ether Functionality

Unlike 2‑tert‑butoxythiophene, which undergoes rapid acid‑catalyzed dealkylation, 2-(2-methoxy-2-propyl)thiophene remains intact under mildly acidic conditions [1]. This makes it the preferred 2‑substituted thiophene building block for multi‑step syntheses that involve acidic work‑ups, Lewis acid‑catalyzed reactions, or deprotection steps, eliminating the need for additional protecting group strategies and reducing step count.

Regioselective Functionalization for Library Synthesis

The quaternary carbon adjacent to the thiophene ring is expected to strongly direct electrophilic substitution to the C‑5 position, analogous to the behavior of 2‑tert‑butylthiophene [1]. This predictable regioselectivity enables high‑yielding, single‑isomer functionalization, which is valuable for parallel synthesis of compound libraries where uniform substitution patterns are required for structure‑activity relationship studies.

Application
Selection Property
Validation Focus
Medicinal chemistry scaffold design
Balanced logP and single H‑bond acceptor
Verify target‑engagement and solubility profile
Acid‑compatible synthetic sequences
Acid‑stable tertiary‑alkyl ether
Confirm integrity after acidic work‑up or Lewis acid steps
Regioselective library synthesis
Steric bias toward C‑5 substitution
Monitor C‑5/C‑4 isomer ratio under electrophilic conditions
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